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Compound Name: 4-Bromothiazole-2-carbonitrile

Cat. No.: B580486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

regioselective functionalization of 4-Bromothiazole-2-carbonitrile. This versatile building

block is of significant interest in medicinal chemistry and materials science due to the presence

of a reactive C-Br bond at the 4-position and a cyano group at the 2-position of the thiazole

ring. The electron-withdrawing nature of the cyano group can influence the reactivity of the

thiazole ring, making regioselective synthesis a key aspect of its application.

This document outlines protocols for common palladium-catalyzed cross-coupling reactions,

which are expected to proceed selectively at the C4-position. This regioselectivity is driven by

the higher reactivity of the C-Br bond compared to other potential reaction sites in the molecule

under typical palladium-catalyzed conditions.

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds

between 4-Bromothiazole-2-carbonitrile and various boronic acids or esters. This reaction is

widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in

biologically active molecules.
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Experimental Protocol: General Procedure for the
Synthesis of 4-Aryl-thiazole-2-carbonitriles
Materials:

4-Bromothiazole-2-carbonitrile

Arylboronic acid (1.1 - 1.5 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

Anhydrous solvent (e.g., Dioxane/H₂O, Toluene, DMF)

Inert gas (Argon or Nitrogen)

Procedure:

To a dry reaction vessel, add 4-Bromothiazole-2-carbonitrile (1.0 mmol), the corresponding

arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and base (e.g.,

K₂CO₃, 2.0 mmol).

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL).

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the

required time (monitor by TLC or LC-MS).

Upon completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-

thiazole-2-carbonitrile.

Quantitative Data Summary (Representative)

Entry
Arylbor
onic
Acid

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1
Phenylbo

ronic acid

Pd(PPh₃)

₄ (3)
K₂CO₃

Dioxane/

H₂O
90 12 85-95

2

4-

Methoxy

phenylbo

ronic acid

Pd(dppf)

Cl₂ (2)
Cs₂CO₃ Toluene 100 8 80-90

3

3-

Pyridinyl

boronic

acid

Pd(PPh₃)

₄ (4)
K₃PO₄ DMF 110 16 75-85

Note: The data presented are representative and yields may vary depending on the specific

substrate and reaction conditions.
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Caption: Experimental workflow for Suzuki-Miyaura coupling.

Stille Cross-Coupling
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The Stille reaction offers a versatile method for carbon-carbon bond formation by coupling 4-
Bromothiazole-2-carbonitrile with organostannanes.[1][2] This reaction is known for its

tolerance of a wide range of functional groups.[3][4]

Experimental Protocol: General Procedure for the
Synthesis of 4-Substituted-thiazole-2-carbonitriles
Materials:

4-Bromothiazole-2-carbonitrile

Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 - 1.5 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

Optional: Additive (e.g., CuI, LiCl)

Anhydrous solvent (e.g., Toluene, DMF, Dioxane)

Inert gas (Argon or Nitrogen)

Procedure:

To a flame-dried reaction flask, add 4-Bromothiazole-2-carbonitrile (1.0 mmol), the

organostannane (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

If required, add an additive such as CuI (10 mol%) or LiCl (3.0 mmol).

Evacuate and backfill the flask with an inert gas.

Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction

progress.

Upon completion, cool the reaction and dilute with an organic solvent.
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Wash the organic layer with a saturated aqueous solution of KF (to remove tin byproducts)

and brine.

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

Purify the residue by column chromatography.

Quantitative Data Summary (Representative)

Entry
Organo
stannan
e

Catalyst
(mol%)

Additive Solvent
Temp
(°C)

Time (h)
Yield
(%)

1
Phenyl-

SnBu₃

Pd(PPh₃)

₄ (3)
- Toluene 110 16 70-85

2

(Tributyls

tannyl)py

ridine

PdCl₂(PP

h₃)₂ (5)

CuI (10

mol%)
DMF 100 12 65-80

3
Vinyl-

SnBu₃

Pd(PPh₃)

₄ (3)
LiCl Dioxane 90 24 70-80

Note: The data presented are representative and yields may vary depending on the specific

substrate and reaction conditions.
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Caption: Catalytic cycle of the Stille cross-coupling reaction.

Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to

alkynyl-substituted thiazoles.[5] This reaction is expected to occur selectively at the C4-position

of 4-Bromothiazole-2-carbonitrile when reacted with terminal alkynes in the presence of a

palladium catalyst and a copper(I) co-catalyst.[6]

Experimental Protocol: General Procedure for the
Synthesis of 4-Alkynyl-thiazole-2-carbonitriles
Materials:

4-Bromothiazole-2-carbonitrile

Terminal alkyne (1.1 - 2.0 equivalents)

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)
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Copper(I) iodide (CuI) (2-10 mol%)

Amine base (e.g., Triethylamine, Diisopropylethylamine)

Anhydrous solvent (e.g., THF, DMF, Toluene)

Inert gas (Argon or Nitrogen)

Procedure:

To a dry Schlenk tube under an inert atmosphere, add 4-Bromothiazole-2-carbonitrile (1.0

mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and CuI (4 mol%).

Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., Triethylamine, 3.0

mmol).

Add the terminal alkyne (1.5 mmol) dropwise.

Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until completion.

Once the reaction is complete, remove the solvent under reduced pressure.

Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl and

brine.

Dry the organic layer, filter, and concentrate.

Purify the product by column chromatography.

Quantitative Data Summary (Representative)
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Entry
Termina
l Alkyne

Pd
Catalyst
(mol%)

CuI
(mol%)

Base Solvent
Temp
(°C)

Yield
(%)

1
Phenylac

etylene

PdCl₂(PP

h₃)₂ (2)
4 Et₃N THF RT 80-90

2

Trimethyl

silylacetyl

ene

Pd(PPh₃)

₄ (3)
5 DIEA DMF 50 75-85

3
1-

Heptyne

PdCl₂(PP

h₃)₂ (2)
4 Et₃N Toluene 60 70-80

Note: The data presented are representative and yields may vary depending on the specific

substrate and reaction conditions.
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Palladium Cycle
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Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
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Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing

for the introduction of a wide variety of primary and secondary amines at the 4-position of the

thiazole ring.[7][8] This reaction is of great importance in drug discovery for the synthesis of

arylamines.[9][10]

Experimental Protocol: General Procedure for the
Synthesis of 4-Amino-thiazole-2-carbonitriles
Materials:

4-Bromothiazole-2-carbonitrile

Amine (primary or secondary) (1.1 - 1.5 equivalents)

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

Anhydrous solvent (e.g., Toluene, Dioxane)

Inert gas (Argon or Nitrogen)

Procedure:

In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1

mol%) and the phosphine ligand (e.g., XPhos, 2 mol%) to a dry reaction vessel.

Add the base (e.g., NaOtBu, 1.4 mmol).

Add 4-Bromothiazole-2-carbonitrile (1.0 mmol) and the amine (1.2 mmol).

Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).
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Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-

110 °C).

Monitor the reaction by TLC or LC-MS.

After completion, cool the mixture and pass it through a pad of Celite, rinsing with an organic

solvent.

Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data Summary (Representative)

Entry Amine

Pd
Precatal
yst
(mol%)

Ligand
(mol%)

Base Solvent
Temp
(°C)

Yield
(%)

1
Morpholi

ne

Pd₂(dba)

₃ (1)

XPhos

(2)
NaOtBu Toluene 100 80-95

2 Aniline
Pd(OAc)₂

(2)

RuPhos

(4)
K₃PO₄ Dioxane 110 75-90

3
Benzyla

mine

Pd₂(dba)

₃ (1.5)

BINAP

(3)
Cs₂CO₃ Toluene 100 70-85

Note: The data presented are representative and yields may vary depending on the specific

substrate and reaction conditions.
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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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